3-(4-(2-methoxyethyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-[4-(2-METHOXYETHYL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a triazole ring, an indole moiety, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-METHOXYETHYL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the trifluoromethylphenyl group, and the final coupling with the indole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-METHOXYETHYL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[4-(2-METHOXYETHYL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-(2-METHOXYETHYL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-({4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio)phenoxyacetic acid: This compound shares structural similarities with 3-[4-(2-METHOXYETHYL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE, particularly in the presence of the trifluoromethylphenyl group.
Uniqueness
What sets 3-[4-(2-METHOXYETHYL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19F3N4OS |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C21H19F3N4OS/c1-29-10-9-28-19(17-12-25-18-8-3-2-7-16(17)18)26-27-20(28)30-13-14-5-4-6-15(11-14)21(22,23)24/h2-8,11-12,25H,9-10,13H2,1H3 |
InChI Key |
WNNSZIOKKBTWKN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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